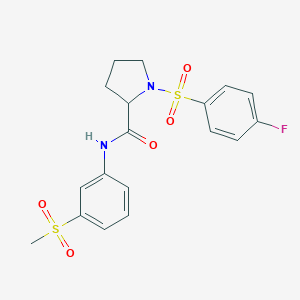![molecular formula C24H26N2O5 B496714 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B496714.png)
3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE involves multiple steps. One common method involves the condensation of an indole derivative with a ketone or aldehyde in the presence of a base. The reaction conditions typically include:
Solvent: Common solvents used are ethanol, methanol, or dichloromethane.
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be explored for its interactions with biological targets such as proteins and nucleic acids.
Medicine
Medically, indole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound could be investigated for its therapeutic potential in these areas.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
422.5g/mol |
Nombre IUPAC |
3-hydroxy-1-methyl-3-[2-oxo-2-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]ethyl]indol-2-one |
InChI |
InChI=1S/C24H26N2O5/c1-25-20-8-4-3-7-19(20)24(30,23(25)29)15-21(27)17-9-11-18(12-10-17)31-16-22(28)26-13-5-2-6-14-26/h3-4,7-12,30H,2,5-6,13-16H2,1H3 |
Clave InChI |
VSZMGXREZYJLOC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC(=O)N4CCCCC4)O |
SMILES canónico |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC(=O)N4CCCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B496631.png)


![4-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B496636.png)

![4-tert-butyl-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B496638.png)
![2-[(2,3-Dimethoxyphenyl)sulfanyl]-1-phenylethanone](/img/structure/B496641.png)


![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)
![[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496650.png)
![[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496651.png)
![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)
![Ethyl 4-{[3-(trifluoromethyl)benzoyl]amino}phenylcarbamate](/img/structure/B496653.png)
